molecular formula C11H9N3 B1604308 2-(2-methyl-1H-imidazol-1-yl)benzonitrile CAS No. 892502-27-1

2-(2-methyl-1H-imidazol-1-yl)benzonitrile

Cat. No.: B1604308
CAS No.: 892502-27-1
M. Wt: 183.21 g/mol
InChI Key: NCQQCFZREDABTC-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) and Benzonitrile (B105546) Moieties in Bioactive Compounds

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is a fundamental component of the essential amino acid histidine and is present in numerous endogenous molecules and pharmaceuticals. The imidazole nucleus is known for its ability to participate in hydrogen bonding and coordinate with metal ions, which are crucial interactions in many biological processes. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.

The benzonitrile group, consisting of a benzene (B151609) ring substituted with a cyano (-C≡N) function, is a versatile component in drug design. The nitrile group is a strong electron-withdrawing group and can act as a bioisostere for other functional groups. It can participate in dipole-dipole interactions and hydrogen bonding, influencing the molecule's binding affinity and pharmacokinetic properties. Benzonitrile-containing compounds have been investigated for various therapeutic applications, including as enzyme inhibitors and receptor antagonists.

Historical Context of Related Heterocyclic Systems in Drug Discovery

The exploration of heterocyclic compounds in drug discovery has a rich history. The development of the Ullmann reaction in the early 20th century provided a foundational method for the synthesis of biaryl compounds, which is relevant to the construction of complex molecules containing linked aromatic rings. msesupplies.com This and other coupling reactions have been instrumental in creating vast libraries of heterocyclic compounds for biological screening.

The discovery of the therapeutic effects of early imidazole-containing drugs spurred extensive research into this class of compounds. Similarly, the incorporation of the benzonitrile moiety into drug candidates has been a strategy employed for decades to modulate activity and physicochemical properties. The combination of these two pharmacophores into a single molecular entity represents a logical progression in the search for novel therapeutic agents.

Overview of Research Trajectories for Imidazole-Substituted Benzonitrile Derivatives

Research into imidazole-substituted benzonitrile derivatives has generally focused on exploring their potential as therapeutic agents. Studies on related compounds, such as those with different substitution patterns on the benzonitrile or imidazole rings, have shown promise in various disease areas. For example, derivatives of methylbenzonitrile have been investigated as potent dual A2A/A2B adenosine (B11128) receptor antagonists. fishersci.com Furthermore, research on benzimidazole (B57391) derivatives, which are structurally related to imidazoles, has demonstrated their potential as anticancer agents targeting human topoisomerase I.

The synthesis of such compounds often involves cross-coupling reactions, such as the Ullmann condensation, to form the C-N bond between the imidazole and benzonitrile rings. msesupplies.com Characterization of these molecules typically relies on spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm their structure and purity. fishersci.seeontrading.ukchemenu.com While specific biological data for 2-(2-methyl-1H-imidazol-1-yl)benzonitrile is scarce, the broader class of imidazole-benzonitrile compounds continues to be an active area of investigation in the quest for new and effective medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylimidazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-13-6-7-14(9)11-5-3-2-4-10(11)8-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQQCFZREDABTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640342
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892502-27-1
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methyl-1H-imidazol-1-yl)benzonitrile
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Synthetic Methodologies for 2 2 Methyl 1h Imidazol 1 Yl Benzonitrile and Analogues

Strategic Approaches to the Core Structure Construction

The assembly of the 2-(2-methyl-1H-imidazol-1-yl)benzonitrile core can be approached from several distinct retrosynthetic disconnections. These strategies include the direct coupling of the two main heterocyclic components, the construction of the imidazole (B134444) ring onto a functionalized benzonitrile (B105546), and the modification of pre-formed scaffolds.

Direct Coupling Reactions for Imidazole-Benzonitrile Linkage

One of the most direct methods for the synthesis of this compound involves the formation of the N-C bond between the 2-methylimidazole (B133640) and benzonitrile moieties. This is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. In these reactions, 2-methylimidazole acts as the nucleophile, attacking an activated benzonitrile derivative, such as 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile. The reaction is often facilitated by a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Commonly used starting materials and the resulting linkages are summarized in the table below:

2-Methylimidazole SourceBenzonitrile SourceResulting Linkage
2-Methylimidazole2-FluorobenzonitrileImidazole-Benzonitrile
2-Methylimidazole2-ChlorobenzonitrileImidazole-Benzonitrile
2-Methylimidazole2-Bromobenzonitrile (B47965)Imidazole-Benzonitrile
2-Methylimidazole2-IodobenzonitrileImidazole-Benzonitrile

Cyclization-Based Syntheses of the Imidazole Ring System

An alternative strategy involves the construction of the 2-methylimidazole ring onto a pre-existing benzonitrile scaffold. A prominent method in this category is the Debus-Radziszewski imidazole synthesis, a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgijprajournal.comslideshare.netmdpi.com In a modified approach to target N-substituted imidazoles, a primary amine can be used in place of one equivalent of ammonia. wikipedia.org For the synthesis of the target molecule, this would involve the reaction of a 1,2-dicarbonyl compound (like glyoxal), acetaldehyde, and 2-aminobenzonitrile (B23959). The 2-aminobenzonitrile serves as the primary amine component, leading to the formation of the desired N-aryl imidazole structure.

Another relevant cyclization approach is the synthesis of 1-aryl-1H-benzimidazoles from the irradiation of 4-methoxyazobenzenes in the presence of an acid and an appropriate aldehyde source. nih.gov While this method yields a benzimidazole (B57391), the underlying principle of forming an imidazole ring from an aniline (B41778) derivative and an aldehyde component is applicable.

Functionalization of Pre-formed Imidazole and Benzonitrile Scaffolds

This approach begins with either a pre-formed N-aryl imidazole that is subsequently functionalized, or a pre-formed imidazole that is arylated. For instance, one could start with 2-(1H-imidazol-1-yl)benzonitrile and introduce a methyl group at the 2-position of the imidazole ring. However, a more common and practical approach is the N-arylation of 2-methylimidazole with a suitable benzonitrile derivative. This is a widely used strategy, often employing metal catalysis as detailed in the following section.

Additionally, derivatives can be synthesized by starting with a functionalized 2-methylimidazole. For example, 1-chloromethyl-2-methylimidazole can react with various nucleophiles, such as phenols and amines, to create a range of substituted 2-methylimidazole derivatives. researchgate.net This highlights the versatility of using a pre-formed, functionalized 2-methylimidazole as a building block.

Advanced Catalytic Synthetic Routes

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogs has greatly benefited from the development of palladium- and copper-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of C-N bond formation. The Buchwald-Hartwig amination is a prominent example, enabling the coupling of amines with aryl halides. organic-chemistry.org In the context of synthesizing the target molecule, this would involve the reaction of 2-methylimidazole with a 2-halobenzonitrile (e.g., 2-bromobenzonitrile or 2-chlorobenzonitrile) in the presence of a palladium catalyst and a suitable ligand.

Recent advancements have focused on developing highly active and reusable palladium catalysts. For instance, commercially available palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles has been effectively used for the N-arylation of imidazoles with aryl halides under ultrasonic conditions. biomedres.us

While the Sonogashira coupling is renowned for forming carbon-carbon bonds between sp-hybridized carbons and aryl or vinyl halides, its direct application to form the N-aryl bond in this specific context is less common. nih.gov However, the principles of palladium catalysis are adaptable, and related palladium-catalyzed multicomponent reactions have been developed for the synthesis of 2-aryl-2-imidazolines from aryl halides, isocyanides, and diamines. researchgate.net

A summary of representative palladium-catalyzed coupling partners is provided below:

Catalyst SystemImidazole SourceBenzonitrile Source
Pd(OAc)₂ / Ligand (e.g., BINAP)2-Methylimidazole2-Bromobenzonitrile
Pd/AlO(OH) NPs2-Methylimidazole2-Chlorobenzonitrile
[(THP-Dipp)Pd(cinn)Cl]5-Amino-1,2,3-triazole (by analogy)(Het)aryl halides (by analogy)

One-Pot Condensation and Annulation Reactions

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. Several one-pot methods for the synthesis of imidazole and benzimidazole derivatives have been reported, which can be conceptually applied to the target molecule. ijprajournal.comorganic-chemistry.org

For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org By selecting the appropriate starting materials, such as 2-aminobenzonitrile as the primary amine, this method could potentially be adapted for the synthesis of this compound.

Furthermore, the synthesis of 1-aryl-1H-benzimidazoles has been accomplished through a solvent-controllable photoreaction of 4-methoxyazobenzenes, which proceeds through the in-situ formation of an N-aryl-1,2-phenylenediamine followed by cyclization with an aldehyde source. nih.gov This demonstrates the feasibility of a one-pot process involving sequential transformations to build the final heterocyclic product.

Oxidative and Dehydrogenative Coupling Methodologies

The synthesis of N-arylimidazoles, such as this compound, has been significantly advanced by the advent of direct C−H bond functionalization. nih.govacs.org These methods offer an alternative to traditional cross-coupling reactions by directly forming a carbon-nitrogen or carbon-carbon bond via the activation of a C-H bond, often on the imidazole ring. nih.gov

Transition metal catalysis, particularly with palladium and nickel, is central to these strategies. rsc.orgnih.gov For instance, nickel-catalyzed C-H arylations have been developed for imidazoles using phenol (B47542) derivatives as coupling partners. rsc.orgnih.govresearchgate.net A typical catalytic system might involve a nickel(II) salt, such as Ni(OTf)₂, a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a base such as potassium phosphate (B84403) (K₃PO₄) in a tertiary alcohol solvent. nih.gov This approach is significant as it can also be applied to chloroarenes, which are often more accessible and cost-effective than other aryl halides. nih.gov

Palladium-catalyzed C-H arylation offers another powerful route. nih.gov Methodologies have been developed that allow for the regioselective arylation of different positions on the imidazole ring. nih.govacs.org By carefully selecting the catalyst, base, and solvent, chemists can direct the arylation to either the C2 or C5 position of the imidazole core. For example, the switch from C5 to C2 arylation can be achieved by changing the base and using a nonpolar solvent, demonstrating the flexibility of palladium catalysis. nih.gov These C-H activation strategies represent a more atom-economical approach to creating complex arylated imidazoles, complementing traditional methods like Suzuki and Ullmann couplings. nih.govconnectjournals.com

Table 1: Comparison of Catalytic Systems for C-H Arylation of Imidazoles

Catalyst System Metal Typical Coupling Partner Key Features Source(s)
Ni(OTf)₂ / dcype / K₃PO₄ Nickel Phenol derivatives, Chloroarenes Allows use of air-stable Ni(II) precursor; effective with C-O electrophiles and chloroarenes. nih.gov, researchgate.net
Palladium / Phosphine-NHC Ligand Palladium Aryl bromides, Aryl chlorides Enables regioselective C-H arylation at C2 or C5 positions by altering reaction conditions. nih.gov, acs.org

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles. unibo.it These approaches are critical for developing more sustainable chemical processes. unibo.itdntb.gov.ua

Solvent-Free Synthetic Protocols

Solvent-free, or solid-state, reactions represent a significant green chemistry advancement. By eliminating the solvent, these methods reduce waste, cost, and safety hazards associated with volatile organic compounds (VOCs). One-pot, multi-component reactions are particularly well-suited for solvent-free conditions. For the synthesis of polysubstituted imidazoles, a one-pot condensation of a benzil (B1666583) derivative, an aldehyde, a primary amine, and ammonium acetate can be performed without any solvent, often with heating. asianpubs.org

Recent developments have demonstrated metal-free, solvent-free aerobic methods for synthesizing polysubstituted imidazoles. rsc.orgnih.gov For example, the reaction of an arylmethylamine, a 1,2-diketone, and acetic acid at 140°C under aerobic conditions can produce the desired imidazole derivatives. rsc.orgnih.gov The use of Brønsted acidic ionic liquids, such as diethyl ammonium hydrogen phosphate, can also serve as a reusable catalyst in solvent-free syntheses of trisubstituted imidazoles, offering high yields and simplified product purification. tandfonline.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering dramatic reductions in reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. semanticscholar.orgnih.gov This technique is particularly effective for synthesizing heterocyclic structures.

The synthesis of various imidazole derivatives has been successfully achieved using microwave assistance. For instance, the one-pot, multi-component synthesis of trisubstituted imidazoles from an aldehyde, benzil, and ammonium acetate can be accelerated using microwave energy in the presence of a catalyst like p-toluenesulfonic acid. nih.gov In some protocols, novel catalysts such as chromium oxide nanoparticles synthesized via a green route using Zingiber officinale (ginger) extract have been employed, with reactions proceeding in water as a solvent under microwave irradiation at 400 W. nih.gov Reaction times are typically very short, often in the range of minutes. tandfonline.comnih.govsphinxsai.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Imidazole Synthesis

Method Typical Reaction Time Energy Source Key Advantages Source(s)
Conventional Heating Hours to Days Oil bath, heating mantle Established and widely used. nih.gov
Microwave Irradiation Minutes Microwave reactor Rapid heating, reduced reaction time, higher yields, enhanced purity. semanticscholar.org, nih.gov, nih.gov

Sonochemical Methods in Organic Synthesis

Ultrasound has been effectively used in the synthesis of N-arylimidazole derivatives. One method involves the reaction of imidazole compounds with aryl halides in the presence of a palladium catalyst supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles. biomedres.us The use of an eco-friendly water/isopropyl alcohol solvent mixture and ultrasonic conditions leads to high yields in short timeframes. biomedres.us Similarly, the synthesis of 2,4,5-trisubstituted imidazoles can be achieved via a one-pot, three-component reaction using magnetic nanoparticles (Fe₃O₄) as a catalyst under ultrasonic irradiation, resulting in high yields of up to 97%. nih.gov The use of ultrasound often allows for shorter reaction times and higher yields compared to methods relying on mechanical stirring alone. nih.govuniv.kiev.ua

Industrial Production Considerations and Scaling-Up Strategies

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges, including cost, safety, catalyst reusability, and process efficiency. For the production of N-arylimidazoles like this compound, scalability is a key consideration. dntb.gov.uaresearchgate.net

A versatile and scalable method for producing N-functionalized imidazoles starts with the large-scale synthesis of a common intermediate, such as sodium imidazolate (NaIm). researchgate.net This intermediate can be produced from commodity starting materials (imidazole and NaOH) and then used in subsequent reactions with various electrophiles, minimizing the need for hazardous reagents like sodium hydride and anhydrous solvents typically used in smaller-scale preparations. researchgate.net

For coupling reactions, the choice of catalyst is critical for industrial applications. While palladium catalysts are highly effective, their cost can be prohibitive. Copper-based catalyst systems are often more economical. researchgate.net An efficient and inexpensive system using cuprous oxide (Cu₂O) as the catalyst has been developed for the N-arylation of imidazoles with aryl halides. researchgate.net These reactions can be performed in water-based media, which is environmentally benign. A significant advantage for industrial processes is the ability to recycle the catalyst. Heterogeneous catalysts, such as nanoparticles or catalysts supported on a solid matrix, are particularly attractive as they can be easily separated from the reaction mixture and reused, reducing both cost and waste. nih.govbiomedres.us The development of protocols that utilize green promoting media like glycerol/water and eliminate the need for toxic catalysts also shows high potential for scale-up. dntb.gov.ua

Chemical Reactivity and Transformation Pathways of the Chemical Compound

Oxidation Reactions and Mechanistic Insights

While specific studies on the comprehensive oxidation of 2-(2-methyl-1H-imidazol-1-yl)benzonitrile are not extensively documented in publicly available literature, the reactivity can be inferred from studies on its constituent parts, namely 2-methylimidazole (B133640) derivatives.

The direct oxidation of the methyl group at the C2 position of the imidazole (B134444) ring is a challenging transformation. Typically, the electron-rich imidazole ring itself is more susceptible to oxidation than the attached alkyl group. Biomimetic oxidation systems, which model the action of enzymes like Cytochrome P-450, have been shown to preferentially attack the imidazole ring over the methyl group in related 2-methylimidazole compounds.

The imidazole ring is the most labile center for oxidation. The C4 and C5 positions are particularly electron-rich and thus susceptible to attack. Theoretical studies on the atmospheric oxidation of imidazole by hydroxyl radicals indicate that the reaction is preferentially initiated via OH-addition to the C5 position. nih.gov Furthermore, chemical model systems for cytochrome P-450 have been used to efficiently oxidize 2-methylimidazole to 2-methylimidazolone, demonstrating that the ring can be converted to a ketone functionality under specific oxidative conditions. globalresearchonline.netyoutube.com This suggests that a likely oxidative pathway for this compound would involve transformation at the imidazole C5 position or conversion to an imidazolone (B8795221) derivative.

Reduction Reactions and Product Diversification

Reduction reactions offer a robust pathway for the functionalization of this compound, primarily targeting the nitrile group.

The conversion of the nitrile group to a primary amine is a well-established and highly efficient transformation. This reaction converts the parent compound into [2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, a valuable primary amine intermediate. The reduction can be achieved through several reliable methods.

Catalytic hydrogenation is a common and economical method for this purpose. youtube.com Catalysts such as Raney® Nickel, Palladium on carbon (Pd/C), or Platinum dioxide (PtO₂) are effective under a hydrogen atmosphere. wikipedia.org The reaction proceeds through an intermediate imine which is further reduced to the primary amine. uobabylon.edu.iq Alternatively, chemical reduction using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent provides a high-yielding route to the primary amine.

ReactionReagents & ConditionsProductNotes
Nitrile Reduction H₂ (gas), Raney® Ni or Pd/C, Solvent (e.g., Methanol (B129727), Ethanol), Room Temp. to 50°C[2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamineA standard, high-yield method for converting aromatic nitriles to benzylamines. youtube.com

The primary amine product, [2-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, is a key building block for creating a diverse library of secondary amines through reductive amination. This powerful C-N bond-forming reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. rsc.org

Mild reducing agents such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are highly effective for this transformation, as they are selective for the reduction of the protonated imine over the carbonyl precursor. libretexts.org This strategy allows for the introduction of a wide variety of alkyl and aryl substituents, significantly diversifying the products derived from the original compound.

Electrophilic and Nucleophilic Substitution Reactions

The electronic nature of both the imidazole and benzonitrile (B105546) rings allows for various substitution reactions.

The imidazole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. Theoretical and experimental data for imidazoles show that electrophilic attack occurs preferentially at the C5 position, which is the most nucleophilic site, followed by the C4 position. globalresearchonline.netyoutube.com The C2 position is the most acidic but least reactive towards electrophiles.

A concrete example of this reactivity is the existence of 2-(4-bromo-2-methyl-1H-imidazol-1-yl)benzonitrile, which confirms that the imidazole ring can be selectively halogenated. This bromination likely proceeds via the attack of an electrophilic bromine species, such as that generated from N-Bromosuccinimide (NBS), at the electron-rich C4/C5 position.

ReactionReagents & ConditionsProbable ProductNotes
Electrophilic Bromination N-Bromosuccinimide (NBS), Solvent (e.g., CCl₄, CH₃CN), Initiator (optional)2-(4-bromo-2-methyl-1H-imidazol-1-yl)benzonitrileSubstitution occurs on the electron-rich imidazole ring, with high regioselectivity for the C4 or C5 position. globalresearchonline.net

Conversely, the benzonitrile portion of the molecule is susceptible to nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitrile group activates the aromatic ring for attack by nucleophiles, particularly at the ortho and para positions. rsc.org In this compound, the imidazole substituent occupies one ortho position. While direct nucleophilic displacement of the imidazole ring is unlikely, a sufficiently strong nucleophile could potentially substitute a leaving group (if present) at the positions ortho or para to the nitrile group. This pathway remains a theoretical possibility for further functionalization, contingent on the specific reaction conditions and the nature of the nucleophile.

Cycloaddition Reactions and Pericyclic Processes

While specific studies on the cycloaddition reactions of this compound are not extensively documented, the presence of both an N-arylimidazole system and a benzonitrile group suggests potential participation in various pericyclic processes. libretexts.org These reactions are concerted, meaning bond breaking and formation occur in a single step through a cyclic transition state. libretexts.orglibretexts.org

The imidazole ring itself is not a typical diene for [4+2] cycloadditions due to its aromaticity. However, N-arylpyrroles, which are structurally analogous to the N-arylimidazole system in the target molecule, are known to undergo Diels-Alder reactions with aryne intermediates. beilstein-journals.orgnih.gov This suggests that under specific conditions, the N-phenylimidazole part of the molecule could potentially act as a diene.

The benzonitrile group can also participate in cycloadditions. For example, nitriles can react with two equivalents of an alkyne in a [2+2+2] cycloaddition to form substituted pyridines, often catalyzed by transition metals like cobalt or palladium. researchgate.netnih.govacs.orgresearchgate.net Additionally, the nitrile group can react as a dipolarophile with 1,3-dipoles such as nitrile oxides in [3+2] cycloaddition reactions. rsc.orgacs.orgmdpi.com

The mechanism of these potential cycloaddition reactions would be governed by the principles of orbital symmetry. libretexts.org For a hypothetical [4+2] Diels-Alder reaction involving the imidazole ring as the diene, the reaction would proceed through a concerted mechanism. The regioselectivity would be influenced by the electronic properties of both the diene (the N-arylimidazole system) and the dienophile.

In [3+2] cycloadditions involving the benzonitrile moiety, the reaction mechanism is also concerted. thieme-connect.com For instance, in the reaction of a benzonitrile with an azomethine ylide, computational studies support a concerted process. thieme-connect.com The regioselectivity of such reactions is determined by the frontier molecular orbitals (HOMO-LUMO) of the reacting species. In the case of 1,3-dipolar cycloadditions of benzonitrile oxide to dipolarophiles, the mechanism is proposed to be concerted, with some charge imbalance in the transition state. rsc.org

The table below outlines plausible cycloaddition reactions and their mechanistic basis.

Reaction TypeReacting MoietyPotential PartnerMechanismReference
[4+2] CycloadditionN-phenylimidazoleAryneConcerted (Diels-Alder) beilstein-journals.orgnih.gov
[2+2+2] CycloadditionBenzonitrileAlkyne (2 equiv.)Transition-metal catalyzed researchgate.netnih.gov
[3+2] CycloadditionBenzonitrileAzomethine ylideConcerted thieme-connect.com
[3+2] CycloadditionBenzonitrileNitrile OxideConcerted (1,3-dipolar) rsc.orgacs.orgmdpi.com

This table presents hypothetical reactions based on the known reactivity of the constituent moieties.

The solvent can play a crucial role in the outcome of cycloaddition reactions. For 1,3-dipolar cycloadditions, the polarity of the solvent can significantly influence the reaction rate. A kinetic study on the cycloaddition of benzonitrile oxide showed that reactions with electron-poor dipolarophiles are accelerated in water and protic solvents. acs.org This acceleration is attributed to the stabilization of the transition state by the polar solvent. In contrast, for electron-rich dipolarophiles, the solvent effect is less pronounced. acs.org

In transition-metal-catalyzed cycloadditions, such as the [2+2+2] cycloaddition of nitriles with alkynes, the choice of solvent can affect the catalyst's activity and stability, thereby influencing the reaction's efficiency and yield. acs.org For photochemical cycloadditions, the solvent's polarity can impact the properties of the excited state, potentially altering the reaction pathway and product distribution. acs.org Therefore, the selection of an appropriate solvent would be critical in controlling the course and efficiency of any potential cycloaddition reaction involving this compound.

Structural Characterization and Supramolecular Interactions in the Solid State

Advanced Crystallographic Investigations for Related Derivatives

Crystallographic studies on derivatives closely related to 2-(2-methyl-1H-imidazol-1-yl)benzonitrile provide critical insights into its likely structural properties. Single-crystal X-ray diffraction is a powerful technique that has been employed to investigate the molecular structures and crystal stacking properties of various imidazole (B134444) and benzonitrile (B105546) compounds. rsc.org

For instance, the analysis of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, a complex derivative, revealed a monoclinic crystal system with specific unit cell dimensions (a = 11.189 Å, b = 6.9489 Å, c = 19.979 Å, β = 98.056°). nih.govresearchgate.net Similarly, the structure of 4-(1H-benzimidazol-2-yl)benzonitrile was also determined to be monoclinic. nih.gov In another related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the benzimidazole (B57391) ring system is significantly inclined to the benzene (B151609) ring. nih.gov The study of such derivatives is crucial as the introduction of different functional groups can modify steric and electronic properties, thereby influencing crystal packing and intermolecular interactions. sci-hub.st

These investigations into related structures help build a comprehensive understanding of how the imidazole and benzonitrile moieties interact within a crystalline lattice, a concept central to crystal engineering. researchgate.net

Analysis of Molecular Conformations and Planarity

The conformation of a molecule, particularly the planarity and the dihedral angles between its constituent rings, is fundamental to its packing in the solid state. In derivatives of imidazolyl-benzonitrile, the molecule is generally not planar.

The dihedral angle, which is the angle between the planes of the imidazole and benzene rings, is a key parameter. For example, in 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, this angle is 34.93 (10)°. nih.govresearchgate.net In another case, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the dihedral angle between the benzimidazole ring system and the benzene ring is a much larger 78.04 (10)°. nih.gov Conversely, the molecule of 4-(1H-benzimidazol-2-yl)benzonitrile is almost planar, with a dihedral angle of just 3.87 (3)° between the benzimidazole and benzene rings. nih.gov This near-coplanarity can facilitate different types of intermolecular interactions compared to more twisted conformations.

The table below summarizes key crystallographic data for related derivatives.

CompoundCrystal SystemDihedral Angle (°)Reference
2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acidMonoclinic34.93 (10) nih.govresearchgate.net
2-[(1H-benzimidazol-1-yl)methyl]benzoic acidMonoclinic78.04 (10) nih.gov
4-(1H-benzimidazol-2-yl)benzonitrileMonoclinic3.87 (3) nih.gov
2-(4-Methylphenyl)benzonitrileMonoclinic44.6 (7) nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is directed by a variety of non-covalent interactions. These forces, though individually weak, collectively determine the supramolecular structure. rsc.orgnih.gov

Hydrogen bonds are among the most significant interactions in directing molecular assembly due to their strength and directionality. researchgate.net In imidazole-containing structures, N-H···N and O-H···N hydrogen bonds are common. For instance, in the crystal structure of 4-(1H-benzimidazol-2-yl)benzonitrile, molecules are linked into zigzag chains by intermolecular N-H···N hydrogen bonds, where the imidazole N-H acts as the donor and the nitrile nitrogen acts as the acceptor. nih.gov Similarly, O-H···N hydrogen bonds link molecules of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid into chains. nih.govresearchgate.net Studies on imidazole derivatives have shown that the N-H···N hydrogen-bonded tape motif is a persistent and structurally influential feature. researchgate.net Weaker C-H···O and C-H···N interactions also play a role in stabilizing the crystal lattice. nih.govnih.gov

The interaction between aromatic rings, known as π–π stacking, is another crucial factor in the crystal packing of these compounds. rsc.org These interactions occur when the π-orbitals of adjacent aromatic rings overlap. In the crystal structure of 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, head-to-tail, slipped π-stacking interactions are observed with a centroid-to-centroid distance of 3.7712 (7) Å. nih.gov The packing of 2-(4-methylphenyl)benzonitrile is also stabilized by weak π–π stacking, with centroid–centroid distances of 3.8172 (12) and 3.9349 (12) Å. nih.gov The nature of these interactions can be influenced by substituents on the aromatic rings; electron-withdrawing and electron-donating groups can modulate the electrostatic potential of the rings, affecting the stacking geometry and strength. comporgchem.comacs.org

Hirshfeld Surface Analysis for Intermolecular Contact Mapping

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. rsc.orgnih.gov This method maps the close contacts between molecules, providing a detailed picture of the crystal packing. The surface is colored to indicate distances shorter or longer than the van der Waals radii, with red spots highlighting significant close contacts like hydrogen bonds. nih.govnih.gov

For 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, Hirshfeld analysis revealed the percentage contribution of different interactions to the crystal packing. nih.gov The most significant contributions came from H···H (44.1%), C···H/H···C (33.5%), and O···H/H···O (13.4%) contacts. nih.gov This breakdown confirms that van der Waals forces and hydrogen bonding are the dominant interactions governing the crystal packing. nih.gov Similarly, for 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the analysis showed that O—H⋯N and C—H⋯O interactions covered 9% and 11.8% of the Hirshfeld surface, respectively. nih.gov This quantitative analysis allows for a deeper understanding of the relative importance of the various intermolecular forces at play.

Formation of Supramolecular Assemblies and Networks

Comprehensive searches of crystallographic databases and the scientific literature did not yield specific studies on the solid-state structure of this compound. Consequently, a detailed analysis of its unique supramolecular assemblies and the generation of specific data tables regarding its intermolecular interactions is not possible at this time.

However, the analysis of structurally related compounds containing both imidazole and benzonitrile moieties allows for a general discussion of the types of non-covalent interactions that are likely to govern the crystal packing of this compound. It is anticipated that a combination of hydrogen bonds, π-π stacking, and other weak interactions would play a crucial role in the formation of its supramolecular architecture.

In analogous benzimidazole derivatives, crystal structures are often stabilized by a network of intermolecular hydrogen bonds. For instance, in compounds featuring an N-H donor, such as 4-(1H-Benzimidazol-2-yl)benzonitrile, molecules are linked into chains by N—H···N hydrogen bonds, where the imidazole N-H group donates a hydrogen to the nitrogen atom of the nitrile group of an adjacent molecule. acs.orgsigmaaldrich.com Similar C—H···N and C—H···O interactions are also commonly observed, contributing to the formation of one-, two-, or three-dimensional networks. nih.govnih.gov

While specific quantitative data for this compound remains unavailable, the known crystal engineering principles suggest that its solid-state structure would be a result of the interplay between various directional intermolecular forces, leading to a highly organized supramolecular assembly. Future crystallographic studies on this compound would be necessary to fully elucidate its specific packing motifs and interaction geometries.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of "2-(2-methyl-1H-imidazol-1-yl)benzonitrile". While specific DFT studies on this exact molecule are not extensively published, research on closely related benzimidazole (B57391) and imidazole (B134444) derivatives provides a strong basis for understanding its properties. niscpr.res.inresearchgate.netresearchgate.netnih.gov

Theoretical calculations on similar molecules have been performed using methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate key electronic parameters. researchgate.net For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of these orbitals and their gap (ΔE = ELUMO - EHOMO) are fundamental descriptors of a molecule's reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MESP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. niscpr.res.in Studies on related nitroimidazole compounds have shown that negative potential areas, often located around nitro groups or other electronegative moieties, are crucial for their biological activity. nih.gov For "this compound," the nitrogen atoms of the imidazole ring and the nitrile group are expected to be regions of negative electrostatic potential, making them likely sites for interactions with biological receptors.

Table 1: Representative Quantum Chemical Descriptors for Imidazole and Benzimidazole Derivatives

Compound/Derivative ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)MethodReference
2-substituted-1H-benzimidazole-4-carboxamidesVariedVariedVariedDFT biointerfaceresearch.com
N-((1H-benzo[d]imidazol-1-yl)methyl) derivativesVariedVariedVariedDFT/B3LYP niscpr.res.inresearchgate.net
Nitroimidazolyl compoundsVariedVariedVariedCNDO/2 nih.gov
4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazoleVariedVariedLower in solventDFT nih.gov

This table presents a conceptual overview based on available data for related compounds, as direct values for this compound are not available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational landscape of molecules over time. nih.govnih.gov These simulations can reveal the preferred spatial arrangements of the molecule, the flexibility of its constituent parts, and the energetic barriers between different conformations.

For "this compound," the key conformational flexibility arises from the rotation around the single bond connecting the imidazole ring to the benzonitrile (B105546) moiety. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformers. The planarity between the two ring systems is a significant factor, as extensive conjugation can influence electronic properties. However, steric hindrance between the methyl group on the imidazole and the nitrile group or adjacent hydrogens on the benzonitrile ring may lead to non-planar preferred conformations.

Ligand-Receptor Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. researchgate.neteurekaselect.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.

Prediction of Binding Affinity to Biological Targets

Docking algorithms score the different binding poses of a ligand based on a scoring function that estimates the binding affinity (often expressed as a binding energy in kcal/mol). While specific docking studies for "this compound" are not widely reported, research on structurally similar benzimidazole derivatives has shown their potential to bind to a variety of biological targets, including enzymes and receptors involved in cancer and infectious diseases. biointerfaceresearch.comresearchgate.netresearchgate.netnih.gov

For example, docking studies on benzimidazole derivatives have explored their binding to targets like enterovirus proteins and bovine serum albumin. biointerfaceresearch.comnih.gov The predicted binding affinities from these studies can provide a preliminary indication of the potential for "this compound" to interact with similar biological macromolecules. The binding affinity is influenced by various factors, including the shape complementarity between the ligand and the receptor's binding pocket, as well as the formation of favorable intermolecular interactions. In silico methods for predicting binding affinity are continually being refined, with approaches like MM-PBSA and MM-GBSA offering more accurate estimations by incorporating molecular dynamics simulations. nih.gov

Table 2: Representative Predicted Binding Affinities of Imidazole/Benzimidazole Derivatives to Various Targets

Ligand ClassTarget ProteinPredicted Binding Energy (kcal/mol)Docking Software/MethodReference
2-substituted-1H-benzimidazole-4-carboxamidesEnterovirus A16VariedNot Specified biointerfaceresearch.com
3-aryl-4-[α-(1H-imidazol-1-yl) aryl methyl] pyrrolesNot SpecifiedNot SpecifiedCoMFA nih.gov
2-Methyl-1H-benzo[d]imidazole2E77 (unspecified protein)HighNot Specified researchgate.net
1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazoleBovine Serum AlbuminNot Specified (Binding Constant Calculated)Not Applicable nih.gov

This table is illustrative and based on studies of related compounds, as direct binding affinity predictions for this compound are not available in the cited literature.

Analysis of Binding Poses and Interaction Modes

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and its receptor. nih.gov Analysis of the docked poses can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex.

For "this compound," the nitrogen atoms of the imidazole ring could act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking or hydrophobic interactions within the binding pocket of a target protein. The nitrile group can also act as a hydrogen bond acceptor. Understanding these interaction modes is fundamental for structure-activity relationship (SAR) studies and for designing derivatives with improved binding affinity and selectivity. The analysis of binding modes in similar heterocyclic compounds has often revealed the importance of specific amino acid residues in the active site that form critical interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Derivations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. nih.govdrugdesign.orgnih.govsemanticscholar.org

While specific QSAR or 3D-QSAR models for "this compound" are not available, numerous studies on benzimidazole and imidazole derivatives have successfully employed these techniques to guide drug design. biointerfaceresearch.comnih.govmdpi.com These models use molecular descriptors (e.g., electronic, steric, hydrophobic) to predict the activity of new compounds.

Table 3: Representative Statistical Results from QSAR/3D-QSAR Studies of Imidazole/Benzimidazole Derivatives

Compound SeriesQSAR/3D-QSAR Modelq² (Cross-validated r²)r² (Non-cross-validated r²)Key Descriptors/FieldsReference
3-aryl-4-[α-(1H-imidazol-1-yl) aryl methyl] pyrrolesCoMFA0.5980.964Steric, Electrostatic nih.gov
2-Amino/2-Methyl-1-Substituted BenzimidazolesQSAR (MLR)Good predictive ability reported0.9992 (for one model)Physicochemical, Steric, Electronic, Structural nih.gov
6-aryl-5-cyano-pyrimidine derivativesCoMFA/CoMSIA0.802 / 0.7990.979 / 0.982Electrostatic, Hydrophobic, H-bond donor nih.gov
1,3,4-oxadiazol-2-one derivativesCoMFA/CoMSIA0.61 / 0.640.98 / 0.93Steric, Electrostatic, H-bond donor/acceptor semanticscholar.org

This table illustrates the application and statistical validity of QSAR/3D-QSAR models for related compound series.

Steric and Electrostatic Field Analysis

In 3D-QSAR methods like CoMFA and CoMSIA, the steric and electrostatic fields around a set of aligned molecules are calculated and correlated with their biological activities. drugdesign.org The results are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.

Steric Fields: Green contours typically indicate regions where bulky substituents are favored for higher activity, while yellow contours suggest that less bulky groups are preferred.

Electrostatic Fields: Blue contours often highlight areas where positively charged or electron-donating groups enhance activity, whereas red contours indicate regions where negatively charged or electron-withdrawing groups are beneficial.

For "this compound," a 3D-QSAR study would involve aligning it with a series of structurally similar compounds with known biological activities. The resulting contour maps would provide a roadmap for optimizing its structure to improve its therapeutic potential. For instance, the analysis might suggest that adding a bulky, electron-donating group at a specific position on the benzonitrile ring could enhance its binding to a target receptor.

In Silico Pharmacokinetic and Pharmacodynamic Modeling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis is a critical component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic profile. mdpi.com Computational models are used to estimate various properties before a compound is synthesized, which helps in prioritizing candidates and reducing the risk of late-stage failures. mdpi.com These models utilize a molecule's structure to calculate descriptors that correlate with its biological behavior. For imidazole derivatives, in silico tools are frequently used to optimize solubility and bioavailability by balancing properties like lipophilicity and polarity. researchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). The BBB is a highly selective barrier that protects the brain, and a compound's ability to permeate it is a complex process. nih.gov In silico models predict BBB permeability using various molecular descriptors. Key parameters include lipophilicity (logP), molecular weight, polar surface area (PSA), and the count of hydrogen bond donors and acceptors. nih.gov

For related imidazole and benzimidazole ligands, Quantitative-Structure-Permeability Relationship (QSPR) studies have been employed to build models that predict BBB permeation. nih.gov Generally, high BBB permeability is associated with low molecular weight, a limited number of hydrogen bond donors and acceptors, and a polar surface area (PSA) typically below a certain threshold (e.g., < 140 Ų). mdpi.com For instance, in an analysis of benzimidazole derivatives, a measured polar surface area of 55.12 Ų was considered favorable for drug potential. mdpi.com

Table 2: Key Molecular Descriptors for Predicting BBB Permeability

DescriptorGeneral Trend for High BBB PermeabilityRelevance to this compound
Lipophilicity (logP)Optimal range, not too high or too lowBenzonitrile and methyl groups increase lipophilicity.
Molecular Weight (MW)Lower is generally better (&lt; 400-500 Da)The compound has a relatively low molecular weight.
Polar Surface Area (PSA)Lower is better (typically &lt; 90 Ų)The imidazole and nitrile moieties contribute to the PSA.
Hydrogen Bond DonorsFewer is better (typically ≤ 3)One potential H-bond donor (imidazole N-H).
Hydrogen Bond AcceptorsFewer is better (typically ≤ 5)Two potential H-bond acceptors (imidazole N, nitrile N).

Metabolic stability is a crucial pharmacokinetic parameter that determines the half-life and bioavailability of a drug. nih.gov The primary site of drug metabolism is the liver, involving enzymes from the Cytochrome P450 (CYP) superfamily. In silico models predict metabolic stability by identifying potential sites of metabolism ("soft spots") on a molecule and predicting its interaction with various CYP isoforms. nih.gov

For imidazole- and benzimidazole-based compounds, metabolism often occurs on the heterocyclic ring or its substituents. jopir.innih.gov Studies on related structures have shown that N-1 substitution on the imidazole ring can significantly influence metabolic stability. jopir.in For example, in a study of 2-aryl-4-benzoyl-imidazole analogs, benzylic hydroxylation was identified as a major metabolic pathway. Blocking this "soft spot" by replacing a methyl group with a chlorine atom resulted in a 1.5-fold improvement in metabolic stability in liver microsomes. nih.gov Another study on benzimidazole derivatives aimed to improve metabolic robustness for CNS applications. nih.gov

For this compound, potential metabolic sites could include the methyl group (oxidation) and the aromatic rings (hydroxylation). The specific CYP enzymes involved would need to be predicted by specialized software that docks the compound into the active sites of different CYP isoforms. Improving metabolic stability in imidazole derivatives has been achieved through strategies like scaffold hopping or blocking metabolically labile sites. researchgate.net For instance, one study found that while their initial imidazole derivatives had poor metabolic stability (half-life < 5 min), this could be significantly improved by structural modification. researchgate.net

Table 3: Predicted Metabolic Profile

Metabolic AspectPrediction/ConsiderationBasis
Primary Metabolizing EnzymesLikely Cytochrome P450 (CYP) isoformsCommon pathway for xenobiotic metabolism. nih.gov
Potential Metabolic "Soft Spots"- Methyl group (Oxidation)
  • Benzene (B151609) ring (Aromatic hydroxylation)
  • These are common sites of metabolism in similar structures. nih.gov
    Metabolic StabilityVariable; N-1 substitution is known to impact stability.Studies on related imidazoles show that stability can be engineered. jopir.innih.govresearchgate.net
    Expected Phase I MetabolitesHydroxylated and/or O-demethylated products.Based on common metabolic pathways for similar scaffolds. nih.gov

    Biological Activities and Pharmacological Profiles

    Anticancer Potential and Antitumor Mechanisms

    The imidazole (B134444) ring is a versatile heterocyclic structure that has been extensively explored for the development of novel therapeutic agents. nih.gov Derivatives of imidazole have demonstrated a wide array of pharmacological activities, including significant anticancer properties. nih.govijirt.org These compounds can exert their effects through various mechanisms, contributing to their potential as valuable candidates in cancer therapy.

    Mechanisms of Antiproliferative Action

    The antiproliferative activity of imidazole-based compounds is a key area of investigation. While specific studies on 2-(2-methyl-1H-imidazol-1-yl)benzonitrile are limited, research on related fluoro-substituted benzimidazole (B57391) derivatives has shown significant antiproliferative activity against various cancer cell lines. researchgate.net These findings suggest that the benzonitrile (B105546) and methyl-imidazole moieties may contribute to the antiproliferative effects of the title compound. The mechanism often involves the halting of cell growth and division, a critical step in cancer progression.

    A study on various imidazole-based compounds revealed that their antiproliferative effects can be selective and efficient, with some derivatives showing less toxicity to normal human cells compared to cancer cells. researchgate.net This selectivity is a crucial aspect of developing effective and safe cancer chemotherapeutics.

    Inhibition of Key Enzymes (e.g., Topoisomerases, FAK)

    One of the primary mechanisms by which imidazole derivatives exert their anticancer effects is through the inhibition of key enzymes essential for cancer cell survival and proliferation.

    Topoisomerases: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication, transcription, and chromosome segregation. tandfonline.com Their inhibition can lead to DNA damage and ultimately cell death, making them a prime target for anticancer drugs. tandfonline.com Several imidazole and benzimidazole derivatives have been identified as potent inhibitors of topoisomerases I and II. nih.govtandfonline.comresearchgate.netnih.govacs.org For instance, certain benzimidazole-triazole derivatives have demonstrated significant topoisomerase I inhibitory activity, with some compounds showing more potent effects than the standard drug doxorubicin (B1662922) against certain cancer cell lines. nih.govacs.org Another study highlighted a new series of imidazole-2-thiones that act as dual DNA intercalators and topoisomerase II inhibitors, with some derivatives being more active than doxorubicin against breast cancer cells. tandfonline.com

    Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell survival, migration, and adhesion. nih.govnih.govfrontiersin.org Inhibition of FAK is a promising strategy for cancer treatment. nih.govfrontiersin.org Several imidazole-containing compounds have been developed as FAK inhibitors. For example, imidazo[1,2-a] researchgate.netnih.govmdpi.comtriazine derivatives have shown potent antiproliferative activity and significant inhibition of FAK expression. nih.gov The inhibition of FAK can disrupt downstream signaling pathways, leading to apoptosis and reduced cell migration and invasion. nih.govnih.govmdpi.com

    Table 1: Imidazole Derivatives as Enzyme Inhibitors

    Compound Class Target Enzyme Observed Effect Reference
    Benzimidazole-triazole derivatives Topoisomerase I Potent inhibition, in some cases exceeding doxorubicin nih.govacs.org
    Imidazole-2-thiones Topoisomerase II Dual DNA intercalation and potent inhibition tandfonline.com
    Imidazo[1,2-a] researchgate.netnih.govmdpi.comtriazine derivatives FAK Significant inhibition of FAK expression and antiproliferative activity nih.gov

    Modulation of Signal Transduction Pathways

    Cancer development is often driven by dysregulated signal transduction pathways that control cell growth, proliferation, and survival. researchgate.net Imidazole-based compounds have been shown to modulate several of these critical pathways. For example, the inhibition of FAK can lead to the suppression of downstream pro-survival pathways such as the PI3K/Akt and STAT3 pathways. nih.govnih.gov The PI3K/Akt/mTOR pathway is a major signaling cascade that is frequently overactivated in cancer and plays a central role in cell proliferation, survival, and angiogenesis. Natural compounds, including those with imidazole-like structures, can down-regulate these activated signaling pathways, thereby inhibiting cancer progression. researchgate.net

    Induction of Apoptosis in Cancer Cells

    Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, allowing for their uncontrolled growth. A key strategy in cancer therapy is to induce apoptosis in malignant cells. Several studies have demonstrated that imidazole derivatives can effectively induce apoptosis in various cancer cell lines. nih.govnih.gov For example, a series of (E)-benzo[d]imidazol-2-yl)methylene)indolin-2-one derivatives were shown to induce apoptosis in breast cancer cells, characterized by the activation of caspase-3 and changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. The induction of apoptosis is a common endpoint for many anticancer agents that target key cellular processes.

    Antiangiogenic Properties (e.g., VEGF pathway modulation)

    Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.gov The vascular endothelial growth factor (VEGF) and its receptors (VEGFR) are key players in this process, making them important targets for antiangiogenic therapies. nih.govnih.gov Several imidazole derivatives have been reported to possess antiangiogenic properties by inhibiting the VEGF/VEGFR signaling pathway. nih.govnih.gov For instance, a novel class of hetaryl imidazoles has been described as dual inhibitors of VEGFR-1 and VEGFR-2, with some compounds showing potent inhibitory activity in both enzymatic and cellular assays. nih.gov The inhibition of this pathway can prevent the formation of new blood vessels, thereby starving the tumor and inhibiting its growth.

    Epigenetic Regulatory Activities

    Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. nih.govnih.gov Aberrant epigenetic patterns are a hallmark of cancer. nih.gov Small molecules that can modulate these epigenetic processes are emerging as a new class of anticancer drugs. nih.govgoogle.com Imidazole-containing compounds have been investigated for their potential to act as epigenetic modulators. For example, a study on imidazo[1,2-b] nih.govresearchgate.netnih.govtriazole derivatives found that they could derepress a gene silenced by DNA methylation, suggesting a role in epigenetic regulation. nih.gov While direct evidence for this compound is not yet available, the broader class of imidazole compounds shows promise in this therapeutic area.

    Antimicrobial and Antifungal Efficacy

    The imidazole moiety is a core component of many well-established antifungal and antimicrobial agents. These compounds often function by disrupting essential microbial processes.

    Inhibition of Fungal 14α-Demethylase Enzyme

    The fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51) is a critical component in the biosynthesis of ergosterol (B1671047), an essential molecule for the integrity of fungal cell membranes. Inhibition of this enzyme by azole-containing compounds, which include imidazoles and triazoles, is a primary mechanism for antifungal activity. This inhibition disrupts ergosterol production, leading to impaired fungal growth and cell death.

    Despite the known mechanism of related imidazole compounds, no specific studies were found that evaluate the inhibitory activity of this compound against fungal 14α-demethylase.

    Antibacterial and Antiparasitic Properties

    Derivatives of imidazole are known to possess a wide range of antibacterial and antiparasitic properties. For instance, nitroimidazole derivatives are effective against various Gram-negative and Gram-positive anaerobic bacteria, as well as protozoa. The imidazole ring is a versatile scaffold that has been incorporated into numerous synthesized compounds demonstrating activity against a variety of microbial pathogens.

    However, specific research detailing the antibacterial or antiparasitic efficacy, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for this compound has not been identified in the available scientific literature.

    Enzyme Modulation and Inhibition Beyond Cancer

    Imidazoles are recognized for their ability to interact with and modulate the activity of various human enzymes, a property that is explored for the treatment of a range of non-cancerous diseases.

    Carbonic Anhydrase (CA) Isoform Inhibition

    Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in numerous physiological processes. Sulphonamide-based inhibitors of carbonic anhydrase are used clinically for conditions like glaucoma and epilepsy. Research has also explored other chemical scaffolds, including those containing imidazole, for their potential to selectively inhibit various CA isoforms.

    There are currently no published studies available that investigate the inhibitory effects of this compound on any of the human carbonic anhydrase isoforms.

    Aldosterone (B195564) Synthase Inhibition

    Aldosterone synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final step in the biosynthesis of aldosterone, a key hormone in regulating blood pressure and electrolyte balance. Inhibition of this enzyme is a therapeutic strategy for managing hypertension and heart failure. Imidazole-containing compounds have been investigated as potent and selective inhibitors of aldosterone synthase.

    Specific data on the potential for this compound to act as an inhibitor of aldosterone synthase is not present in the current body of scientific literature.

    Cytochrome P450 Enzyme Interactions

    Cytochrome P450 (CYP) enzymes are a large family of heme-containing enzymes located primarily in the liver that are responsible for the metabolism of a vast number of drugs and other xenobiotics. Interactions with the CYP system, whether through inhibition or induction, are a major cause of drug-drug interactions. The imidazole nucleus is a known ligand for the heme iron in CYP enzymes and can lead to inhibitory effects. For example, the drug imidafenacin, which contains a 2-methyl-1H-imidazol-1-yl moiety, is primarily metabolized by CYP3A4. Understanding a compound's interaction with CYP enzymes is crucial for predicting its metabolic fate and potential for drug-drug interactions.

    No specific studies have been published that characterize the metabolic profile of this compound or its potential to inhibit or induce major cytochrome P450 isoforms.

    Aromatase Inhibitory Activity

    Aromatase, a cytochrome P450 enzyme, is crucial for the biosynthesis of estrogens from androgens. mdpi.com Its inhibition is a key therapeutic strategy for managing estrogen-dependent breast cancer. mdpi.com Non-steroidal aromatase inhibitors (NSAIs) often feature an imidazole or triazole ring, which plays a critical role by coordinating with the heme iron atom of the aromatase enzyme, thereby blocking its activity. mdpi.com

    While direct studies on the aromatase inhibitory activity of this compound are not prominently available in the reviewed literature, the broader class of imidazole-containing benzonitrile derivatives has been a subject of significant research. For instance, various benzimidazole and imidazole derivatives have been synthesized and evaluated for their ability to inhibit human placental aromatase in vitro. nih.gov Some of these compounds demonstrated higher potency than the reference drug aminoglutethimide. nih.gov

    In a notable study, a series of new benzimidazole-triazolothiadiazine derivatives were synthesized and tested for their anti-cancer properties against the MCF-7 human breast cancer cell line. mdpi.com Two compounds from this series, 5e and 5m , exhibited aromatase inhibitory activity comparable to the standard drug letrozole. mdpi.com

    CompoundIC50 (µM) vs. AromataseReference
    Letrozole0.024 ± 0.001 mdpi.com
    Compound 5e0.032 ± 0.042 mdpi.com

    This table presents the in vitro aromatase inhibitory activity of a synthesized benzimidazole-triazolothiadiazine derivative (5e) compared to the reference drug Letrozole.

    Furthermore, research into dual inhibitors has identified compounds with a benzylimidazole scaffold as potent inhibitors of both aromatase and aldosterone synthase. nih.gov One such compound, X21 (4-((5-(Hydroxymethyl)-1H-imidazol-1-yl)methyl)benzonitrile), a structural relative, showed significant dual inhibitory action, highlighting the potential of the imidazole-benzonitrile framework. nih.gov The development of hybrid molecules, combining the features of microtubule-targeting agents and aromatase inhibitors like letrozole, has also been explored, yielding compounds that inhibit both tubulin polymerization and aromatase. nih.gov

    Receptor-Ligand Interactions and Neuromodulatory Effects

    The imidazole and benzonitrile moieties are present in various neurologically active agents, suggesting a potential for this compound to interact with neuronal receptors.

    The histamine (B1213489) H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. wikipedia.org Antagonists and inverse agonists of the H3 receptor are of interest for treating various neurological and psychiatric disorders. nih.gov The imidazole ring is a classic pharmacophore for H3 receptor ligands. nih.gov

    While there is no specific data on this compound as an H3 receptor antagonist, research on related structures is informative. For example, a series of amidine-substituted phenyl-, benzyl-, and phenethylimidazoles were synthesized and tested as H3 receptor ligands. nih.gov Compounds from the benzylimidazole series were found to be potent antagonists. nih.gov

    CompoundH3 Receptor Ki (nM)Reference
    Compound 9c16 nih.gov
    Compound 187.2 nih.gov

    This table shows the binding affinities of two potent benzylamidine-based H3 receptor antagonists.

    The mechanism of H3 receptor antagonists involves blocking the receptor's constitutive activity (inverse agonism) or preventing histamine binding (antagonism), which leads to an increased release of histamine and other neurotransmitters like acetylcholine (B1216132) and glutamate. wikipedia.org This modulation of neurotransmitter systems underlies the potential therapeutic effects in conditions like Alzheimer's disease, ADHD, and schizophrenia. nih.govunifi.it

    Adenosine (B11128) receptors, particularly the A2A and A2B subtypes, are implicated in various physiological processes, including immune responses and cancer biology. nih.govnih.gov Antagonists of these receptors are being investigated for cancer immunotherapy. nih.govmdpi.com

    The methylbenzonitrile scaffold has been identified as a potentially advantageous structure for developing dual A2A/A2B adenosine receptor (AR) antagonists. nih.gov A study focused on triazole-pyrimidine-methylbenzonitrile derivatives yielded compounds with potent inhibitory activity at both A2A and A2B receptors. nih.gov For instance, compound 7i from this series showed significant A2B AR inhibition and a greater potency in stimulating IL-2 production than the reference compound AB928. nih.gov

    CompoundA2B AR IC50 (nM)Reference
    Compound 7i14.12 nih.gov

    This table displays the A2B adenosine receptor inhibitory activity of a novel triazole-pyrimidine-methylbenzonitrile derivative.

    Although direct evidence for this compound is lacking, the presence of the methylbenzonitrile group suggests that it could be explored for activity at adenosine receptors.

    No specific data regarding the binding profile of this compound at other receptors were identified in the reviewed literature. Broader screening assays would be necessary to determine its selectivity and potential off-target activities.

    Elucidation of Molecular Mechanisms of Action

    Understanding the molecular interactions that underlie the pharmacological effects of a compound is crucial for its development.

    The molecular mechanism of action for compounds structurally related to this compound depends on their biological target.

    For aromatase inhibition , the key interaction involves the heterocyclic nitrogen atom of the imidazole ring coordinating with the iron atom within the heme group of the enzyme's active site. mdpi.com This interaction prevents the enzyme from binding its natural androgen substrates, thereby inhibiting estrogen production. nih.gov

    In the context of histamine H3 receptor antagonism , the mechanism involves the ligand binding to the receptor, which is a G protein-coupled receptor (GPCR). This binding can block the receptor and its constitutive activity, influencing intracellular calcium levels and preventing the inhibition of neurotransmitter release. wikipedia.org

    For compounds acting as PPARγ inverse agonists , a different mechanism is observed. For example, the covalent inverse agonist FX-909, which also contains a benzonitrile group, stabilizes a repressive conformation of the PPARγ ligand-binding domain. acs.org This involves specific interactions, such as aromatic stacking, with key amino acid residues like H323, H449, and Y477, and prevents the binding of coactivator proteins, thereby repressing gene transcription. acs.org

    While these mechanisms are established for related compounds, specific molecular docking and pathway analysis studies would be required to elucidate the precise molecular interactions of this compound with its potential biological targets.

    Structure-Activity Relationships Driving Biological Outcomes

    Detailed research into compounds built upon the 1-phenyl-1H-imidazole framework has elucidated several critical factors that determine their pharmacological effects. The core structure consists of a phenyl group linked to the nitrogen at position 1 of an imidazole ring. Modifications to both of these rings, as well as the substituents attached to them, have profound impacts on biological activity.

    Key Findings from Analog Studies:

    Role of the Imidazole and Benzonitrile Moieties: The imidazole ring is a well-established pharmacophore in many clinically used drugs. eco-vector.comnih.gov Its nitrogen atoms can act as hydrogen bond acceptors or donors, and the ring system can participate in π-π stacking interactions, which are crucial for binding to enzyme active sites. belnauka.by The benzonitrile group is also a key feature in several potent enzyme inhibitors, including the third-generation aromatase inhibitor letrozole. eco-vector.comnih.gov The nitrile group, in particular, is often involved in critical binding interactions with the target protein.

    Impact of Substitution on the Imidazole Ring: In a series of related indoleamine 2,3-dioxygenase (IDO) inhibitors based on a 4-phenyl-imidazole scaffold, substitutions on the imidazole ring were systematically studied. While the parent compound, 4-phenyl-imidazole, showed inhibitory activity, modifications were explored to enhance potency by targeting specific interactions within the enzyme's active site. nih.gov

    Influence of Phenyl Ring Substitution: For nonsteroidal aromatase inhibitors, the nature and position of substituents on the phenyl ring are critical. Studies on letrozole-based analogs, which feature a triazole instead of an imidazole but share the benzonitrile component, show that the placement of the nitrogen-containing heterocycle and other groups on the phenyl ring dictates the inhibitory potency. eco-vector.com In a series of benzimidazole derivatives, which are structurally related as isosteres of purines, substitutions on an attached phenyl ring at the C-2 position significantly influenced their anticancer activity. For instance, a trifluoromethyl (CF3) group, which is a strong electron-withdrawing group, at the phenyl ring end resulted in strong binding to DNA. acs.org

    Positional Isomerism of the Nitrile Group: The position of the nitrile (cyano) group on the phenyl ring is a determining factor for biological activity. For example, in the development of farnesyltransferase inhibitors, a related compound, (S)-4-(5-({[1-(3-chlorobenzyl)-2-oxopyrrolidin-3-yl]amino}methyl)imidazol-1-ylmethyl)benzonitrile, demonstrated excellent cell potency. nih.gov Here, the cyanobenzyl group is attached to the imidazole nitrogen, highlighting the importance of this specific arrangement for activity. The 4-position for the nitrile is a common feature in many potent inhibitors, including letrozole.

    The table below summarizes the structure-activity relationships for analogs related to the 2-(imidazol-1-yl)benzonitrile scaffold, focusing on key structural modifications and their observed impact on biological activity.

    Compound Class/Analog Structural Modification Biological Target/Activity Key SAR Finding Reference
    Phenyl-imidazole DerivativesSubstitution on the phenyl ringIndoleamine 2,3-dioxygenase (IDO) InhibitionModifications can enhance potency by exploiting interactions with specific amino acid residues like C129 and S167 in the active site. nih.gov
    Benzimidazole DerivativesSubstitution on C-2 attached phenyl ringAnticancer (Topoisomerase I Inhibition)Strong electron-withdrawing groups (e.g., CF3) on the phenyl ring enhance DNA binding affinity. acs.org
    Letrozole-based AnalogsSubstitution pattern on the benzonitrile moietyAromatase InhibitionThe relative position of the azole ring and other substituents on the phenyl ring is critical for potent inhibition. eco-vector.com
    Farnesyltransferase InhibitorsPresence of a 4-cyanobenzyl group on imidazole nitrogenFarnesyltransferase InhibitionThe 4-cyanobenzyl group is a key structural element for achieving high cellular potency. nih.gov
    4-Substituted ImidazolesNature of substituent at the benzylic bridgeα2-Adrenoceptor AgonismThe substituent between the aromatic ring and the imidazole ring plays a crucial role in maintaining high activity and selectivity. nih.gov

    These findings collectively underscore the importance of the specific substitution patterns on both the imidazole and the benzonitrile rings. The spatial arrangement of these functional groups allows for precise interactions with enzyme active sites, driving the observed biological outcomes.

    Advanced Derivatives and Analog Design Strategies

    Systematic Modification of the Imidazole (B134444) Moiety and its Influence on Activity

    The imidazole ring is a crucial pharmacophore for non-steroidal aromatase inhibitors. Its primary role is to coordinate with the heme iron atom at the center of the aromatase active site, thereby competitively blocking the binding of the natural androgen substrates. mdpi.com The nitrogen atom at the 3-position (N-3) of the imidazole ring is particularly critical for this coordination. mdpi.com Consequently, modifications to the imidazole moiety are carefully considered to maintain or enhance this key interaction while optimizing other binding properties.

    Research into related azole-containing inhibitors has shown that the choice between an imidazole and a triazole ring can significantly impact potency. For instance, in one study on 2-phenyl indole (B1671886) scaffolds, a triazole-containing analog exhibited higher anti-aromatase activity than its imidazole counterpart, which was attributed to the specific orientation and polarity of the triazole within the aromatase binding pocket. nih.gov However, other quantitative structure-activity relationship (QSAR) studies suggest that imidazole or imidazolylmethyl ring systems may lead to superior non-steroidal aromatase inhibitors compared to triazoles or tetrazoles in different scaffolds. nih.gov

    Substitutions on the imidazole ring itself also modulate activity. The 2-methyl group in the parent compound, 2-(2-methyl-1H-imidazol-1-yl)benzonitrile, plays a role in orienting the molecule within the active site. The effect of modifying this position is a key area of investigation. The table below illustrates hypothetical structure-activity relationships (SAR) based on common findings in medicinal chemistry for this class of compounds.

    Compound R1-Substituent (on Imidazole C-2) Relative Aromatase Inhibitory Potency Rationale for Activity Change
    Analog A -HBaselineRemoval of methyl group may alter optimal orientation, potentially reducing potency.
    Analog B -CH₃ (Parent Compound)HighThe methyl group provides a balance of steric influence and lipophilicity, promoting favorable binding.
    Analog C -CH₂CH₃ModerateIncreased steric bulk from the ethyl group may cause unfavorable interactions within the confined active site, reducing potency compared to the methyl group.
    Analog D -CF₃Low to ModerateThe strongly electron-withdrawing trifluoromethyl group can alter the basicity of the imidazole nitrogen, potentially weakening the crucial coordination to the heme iron.

    Strategic Functionalization of the Benzonitrile (B105546) Core for Enhanced Potency

    The benzonitrile core of the molecule is the second critical component, responsible for anchoring the inhibitor within the hydrophobic pocket of the enzyme's active site through various non-covalent interactions. Strategic functionalization of this aromatic ring is a primary method for enhancing binding affinity and, therefore, potency.

    Modifying the benzonitrile ring with various substituents directly influences these properties. For example, adding electron-withdrawing groups (EWGs) or lipophilic groups can significantly alter potency. Research on related structures has shown that placing an EWG at the para-position of the phenyl ring can increase activity more effectively than placing it at the meta-position. nih.gov Halogenation is a common strategy; monochloro-substituted analogs in a related indole series demonstrated stronger aromatase inhibition, a finding supported by molecular modeling. nih.gov

    The following table details how different substituents on the benzonitrile ring can impact inhibitory activity, based on established SAR principles.

    Compound R2-Substituent (on Benzonitrile Ring) Relative Aromatase Inhibitory Potency Rationale for Activity Change
    Analog E -H (4-cyano)HighParent structure with a well-established potency.
    Analog F 3-FluoroHigh to Very HighThe small, lipophilic fluoro group can enhance binding through favorable hydrophobic interactions without adding significant steric clash. Its electron-withdrawing nature can also favorably modulate the ring's electronics.
    Analog G 3-MethoxyModerateA methoxy (B1213986) group can improve binding through lipophilic interactions, but its bulk and potential to form hydrogen bonds may lead to a different binding orientation that is less optimal than smaller substituents. nih.gov
    Analog H 3-AminoLowThe introduction of a polar amino group can decrease lipophilicity, potentially hindering entry into or favorable alignment within the hydrophobic active site.

    Exploration of Bridging Linker Variations and Their Conformational Impact

    While the parent compound features a direct covalent bond between the imidazole and benzonitrile rings, a powerful analog design strategy involves introducing a bridging linker between these two core moieties. The introduction of a linker can provide greater conformational flexibility, allowing the molecule to adopt an optimal geometry for binding. Furthermore, a linker can enable the molecule to span a larger area and access additional interaction points within the enzyme's active site or access channel. ox.ac.uk

    The nature and length of the linker are critical variables. Studies on dual aromatase-sulfatase inhibitors, which link two distinct pharmacophores, have provided valuable insights into linker SAR. These studies found that compounds with flexible alkylene (-CH₂-)n or thioether (-S-) based linkers were generally more potent aromatase inhibitors than those with more rigid or polar linkers like ethers (-O-), sulfones (-SO₂-), or sulfonamides (-SO₂NH-). ox.ac.uk The length of the linker also plays a role, with optimal activity often seen with two to three methylene (B1212753) units. ox.ac.uk

    Linker Type Example Structure Fragment Conformational Impact Effect on Potency
    Direct Bond Imidazole-BenzonitrileRigid, planar orientationHigh (proven scaffold)
    Methylene Bridge Imidazole-CH₂-BenzonitrileIncreased rotational freedomPotentially higher, allows for better positioning in the active site. ox.ac.uk
    Ether Linker Imidazole-O-BenzonitrileIntroduces a bent geometry and polarityOften lower than alkyl linkers due to less favorable interactions. ox.ac.uk
    Thioether Linker Imidazole-S-BenzonitrileSimilar flexibility to methylene but with different bond angles and electronic propertiesOften high, can provide strong hydrophobic interactions. ox.ac.uk

    Influence of Substituents on Biological Efficacy and Selectivity

    Substituents influence efficacy by modulating key physicochemical properties:

    Lipophilicity: Increased lipophilicity can enhance membrane permeability and binding in the hydrophobic active site, but excessive lipophilicity can lead to poor solubility and non-specific binding. Halogen substituents, for example, often increase lipophilicity and activity. nih.gov

    Electronic Effects: The electronic nature of substituents (whether electron-donating or -withdrawing) affects the charge distribution across the molecule. This influences the strength of the imidazole-heme coordination and hydrogen bonding interactions with active site residues.

    Steric Properties: The size and shape of substituents are critical for achieving a complementary fit within the enzyme's active site. Bulky groups can enhance van der Waals interactions if they fit well, but can also cause steric hindrance that prevents optimal binding. nih.gov QSAR studies have confirmed that parameters related to molecular shape, such as molar refractivity, are crucial for controlling aromatase inhibition. nih.gov

    Selectivity is achieved when the unique combination of these properties results in a molecule that preferentially fits the specific topology and chemical environment of the aromatase active site over other related enzymes. For example, Fadrozole, an earlier imidazole-based inhibitor, showed some non-selective activity, leading to the development of third-generation inhibitors with improved selectivity profiles. mdpi.com

    Rational Design Principles for Novel Bioactive Compounds

    The development of novel bioactive compounds based on the this compound scaffold follows a set of rational design principles informed by structural biology, computational chemistry, and empirical SAR data.

    Heme Coordination is Paramount: The primary design constraint is the retention of an azole nitrogen (typically N-3 of imidazole or N-4 of triazole) capable of coordinating to the heme iron of the aromatase enzyme. This interaction is the cornerstone of the inhibitory mechanism for this class of compounds. mdpi.com

    Structure-Guided and Ligand-Based Design: Modern drug design heavily relies on computational tools. Molecular docking studies using the crystal structure of aromatase (e.g., PDB ID: 3EQM) allow researchers to visualize how analogs might bind, predicting key interactions and identifying potential steric clashes. nih.govacs.org When a crystal structure is not available, ligand-based methods like QSAR and pharmacophore modeling can identify the essential physicochemical properties required for activity. nih.govnih.gov

    Optimization of Lipophilicity and Electronics: A central principle is the fine-tuning of the molecule's lipophilic and electronic profile. QSAR models have shown that properties like ALogP (a measure of lipophilicity) and the HOMO-LUMO gap are predictive of inhibitory activity. nih.gov This guides the choice of substituents on the benzonitrile core to achieve an optimal balance for potency and selectivity.

    Exploring Unoccupied Space: Crystal structures of aromatase bound to substrates or inhibitors reveal that there are often unoccupied pockets within the active site or its access channel. nih.gov A key design strategy is to add or extend functional groups (often via linkers) to occupy these spaces, creating additional favorable interactions and increasing both potency and specificity.

    Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar physical or chemical properties, with the goal of improving potency or pharmacokinetic properties. For example, replacing a hydrogen atom with a fluorine atom can enhance metabolic stability and binding affinity without significantly increasing steric bulk. Similarly, exploring different azole rings (imidazole vs. triazole) is a form of bioisosteric replacement for the heme-coordinating pharmacophore. nih.gov

    By applying these principles, medicinal chemists can systematically evolve the parent scaffold of this compound into a new generation of highly potent and selective aromatase inhibitors.

    Analytical Methodologies for Research on 2 2 Methyl 1h Imidazol 1 Yl Benzonitrile

    Chromatographic Separation Techniques (e.g., HPLC, GC)

    Chromatographic methods are fundamental in the analysis of 2-(2-methyl-1H-imidazol-1-yl)benzonitrile, enabling its separation from impurities and other components. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized for this purpose.

    High-Performance Liquid Chromatography (HPLC) is a versatile tool for the analysis of imidazole (B134444) derivatives. For compounds structurally similar to this compound, reversed-phase HPLC is a common approach. A study on the simultaneous determination of various imidazole anti-infective drugs utilized a C8 column with a mobile phase consisting of a methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer, demonstrating the effectiveness of this stationary phase for separating imidazole-containing compounds. nih.gov Another method developed for imidazole derivatives in cigarette additives employed a hydrophilic interaction liquid chromatography (HILIC) column with an acetonitrile-ammonium formate (B1220265) mobile phase, achieving baseline separation in a short time. researchgate.net The selection of the column and mobile phase is critical and is tailored to the specific polarity and chemical nature of the analyte.

    Table 1: Illustrative HPLC Parameters for Analysis of Imidazole Derivatives

    ParameterHPLC Method 1HPLC Method 2
    Column Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm)Acquity UPLC BEH HILIC (1.7 µm, 100 x 2.1 mm)
    Mobile Phase Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2Acetonitrile: 5 mmol/L Ammonium (B1175870) Formate (80:20, v/v)
    Flow Rate 1.0 mL/min0.5 mL/min
    Detection UV at 300 nmDAD at 215 nm
    Internal Standard SulfamethoxazoleNot specified
    This table presents typical parameters based on published methods for related imidazole compounds and serves as a guide for developing a specific method for this compound.

    Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and semi-volatile imidazole derivatives. Due to the polarity of many imidazoles, a derivatization step is often necessary to improve their volatility and chromatographic behavior. A study on the determination of imidazole-like compounds in the atmosphere utilized a derivatization procedure with isobutyl chloroformate prior to GC-MS analysis. gdut.edu.cn The choice of the capillary column is also crucial, with columns like those coated with Carbowax 20M or 5% phenyl-95% methyl polysiloxane being used for the separation of imidazole derivatives. researchgate.netresearchgate.net

    Table 2: Representative GC Parameters for Analysis of Imidazole Derivatives

    ParameterGC Method 1GC Method 2
    Column Capillary column (15 m x 0.32 mm i.d., 0.25 µm film thickness)Fused-silica capillary column coated with Carbowax 20M
    Carrier Gas NitrogenNot specified
    Flow Rate 1.5 mL/minNot specified
    Injector Split/splitlessNot specified
    Detector Flame Ionization Detector (FID)Mass Spectrometry (MS)
    Derivatization Not required in this specific methodRequired for some imidazole compounds
    This table outlines common GC parameters from research on similar compounds, providing a framework for the analysis of this compound.

    Advanced Mass Spectrometry for Structural Elucidation and Quantification

    Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with chromatographic techniques like GC or HPLC, it provides a high degree of specificity and sensitivity.

    In the context of structural elucidation, electron impact (EI) ionization is a common technique used in GC-MS, which generates characteristic fragmentation patterns. A study on the mass spectra of substituted imidazoles reported that these compounds exhibit pronounced molecular ions and predictable fragmentation pathways, which are invaluable for confirming their identity. researchgate.net For HPLC-MS, softer ionization techniques such as electrospray ionization (ESI) are typically employed to keep the molecule intact and observe the molecular ion, which is crucial for determining the molecular weight.

    For quantitative analysis, techniques like tandem mass spectrometry (MS/MS) offer high selectivity and low limits of detection by monitoring specific precursor-to-product ion transitions. This is particularly useful when analyzing complex samples where co-eluting interferences might be present. While specific mass spectral data for this compound is not widely published, analysis of related N-arylated imidazoles and benzonitriles can provide insights into expected fragmentation patterns. researchgate.netnih.gov For instance, the fragmentation of the imidazole ring often involves the loss of HCN or CH3CN, while the benzonitrile (B105546) moiety may undergo fragmentation related to the cyano group. researchgate.net

    Spectroscopic Characterization in Research Settings

    Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of this compound in a research environment. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure. In a study of N-((1H-benzo[d]imidazol-1-yl)methyl) derivatives, the chemical shifts of protons in the aromatic region were found to be in the range of δ 6.655 to δ 8.5784, which aligns well with the expected values for such structures. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons, the protons on the imidazole ring, and the protons on the benzonitrile ring. The coupling patterns and integration of these signals would provide definitive information about the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would show characteristic signals for the different carbon atoms in the molecule.

    Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, typically in the range of 2220-2260 cm⁻¹. Other significant bands would include C-H stretching vibrations for the aromatic and methyl groups, and C=N and C-N stretching vibrations from the imidazole ring. acs.org For example, a study on a benzimidazole (B57391) derivative showed characteristic C=N stretching of the imidazole ring around 1590 cm⁻¹. acs.org

    Patents and Intellectual Property Landscape in Research on the Chemical Compound

    Analysis of Key Patents Related to Synthesis and Formulation

    The synthesis of "2-(2-methyl-1H-imidazol-1-yl)benzonitrile" is a critical step in the production of potent IRAK4 inhibitors. A key patent family, including WO2015112531A1 and its US counterpart US20180273515A1, assigned to Genentech, Inc. and Array BioPharma, Inc., provides a detailed method for its preparation.

    The disclosed synthesis involves the reaction of 2-fluorobenzonitrile (B118710) with 2-methyl-1H-imidazole. This nucleophilic aromatic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The process is efficient and crucial for constructing the core structure of the subsequent active pharmaceutical ingredients.

    While the synthesis of the compound as an intermediate is well-documented in the patent literature, there is a notable absence of patents specifically claiming formulations of "this compound" itself. This is expected, as intermediates are typically not formulated into final dosage forms. Instead, the focus of formulation patents is on the final IRAK4 inhibitor drug product that is derived from this intermediate.

    Table 1: Key Patents Covering the Synthesis of this compound

    Patent Number Assignee(s) Title Relevance to the Compound
    WO2015112531A1 Genentech, Inc., Array BioPharma, Inc. PYRROLOPYRIMIDINE AND PYRIDOPYRIMIDINE COMPOUNDS AS IRAK4 INHIBITORS Describes the synthesis of the compound as a key intermediate (Intermediate 1).

    Emerging Patent Trends and Future Research Directions

    The patenting trends related to "this compound" are shaped by the broader developments in the field of IRAK4 inhibition. The significant interest in IRAK4 as a therapeutic target has spurred extensive research and development, leading to a growing number of patent applications for novel inhibitors. researchgate.netnih.gov

    Future research directions and patent filings are likely to focus on several key areas:

    Novel Scaffolds and Analogs: While the pyrrolopyrimidine and pyridopyrimidine cores derived from the title compound are prominent, there is a continuous effort to discover new chemical scaffolds that can inhibit IRAK4 with high potency and selectivity. This includes the development of dual IRAK1/IRAK4 inhibitors. researchgate.net

    Expanded Therapeutic Indications: As the understanding of IRAK4's role in disease progresses, companies are likely to file patents covering the use of their inhibitors in an expanding range of indications. Recent research highlights potential applications in systemic sclerosis, gout, endometriosis, and atopic dermatitis. google.com

    Combination Therapies: There is a growing trend in patenting the use of IRAK4 inhibitors in combination with other therapeutic agents. For example, in oncology, IRAK4 inhibitors are being explored in combination with other targeted therapies like BTK inhibitors for treating certain types of lymphoma. nih.gov

    The intellectual property strategy for companies in this space involves not only protecting the final drug compounds but also securing the key synthetic intermediates and processes. As such, "this compound" and similar foundational molecules will remain a significant feature of the patent landscape for IRAK4-targeted therapies. The ongoing clinical development of IRAK4 inhibitors will likely fuel further patent activity in this area. nih.gov

    Q & A

    Q. What are the optimal synthetic routes for 2-(2-methyl-1H-imidazol-1-yl)benzonitrile, and how do reaction conditions influence yield?

    Methodological Answer :

    • The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives with similar scaffolds (e.g., 4-(1H-benzimidazol-2-yl)benzonitrile) are synthesized using o-phenylenediamine precursors and nitrile-containing aldehydes under reflux in ethanol or acetonitrile, achieving yields up to 90% .
    • Optimization includes temperature control (e.g., 80–100°C), solvent selection (polar aprotic solvents enhance reactivity), and catalysts like acetic acid or p-toluenesulfonic acid. Melting points (e.g., 189–235°C for analogs) and NMR data (e.g., δ 7.2–8.0 ppm for aromatic protons) confirm purity .

    Q. How can structural characterization challenges (e.g., tautomerism in imidazole rings) be resolved?

    Methodological Answer :

    • 1H and 13C NMR : Distinct chemical shifts for imidazole protons (δ 7.2–7.9 ppm) and nitrile carbons (δ ~115–120 ppm) help identify tautomeric forms. For example, 2-(7-chloro-1H-benzimidazol-1-yl)benzonitrile shows resolved peaks at δ 7.95 ppm (imidazole proton) and δ 116.5 ppm (C≡N) .
    • HRMS : Accurate mass data (e.g., [M+H]+ 254.0479 for a chlorinated analog) validate molecular formulas .
    • X-ray crystallography : SHELX software (e.g., SHELXL) resolves ambiguities in bond lengths and angles, particularly for imidazole ring conformations .

    Advanced Research Questions

    Q. How can computational methods predict the reactivity of this compound in functionalization reactions?

    Methodological Answer :

    • DFT calculations : Assess electron density distribution to identify nucleophilic/electrophilic sites. For example, the nitrile group’s electron-withdrawing effect directs substitutions to the imidazole’s methyl group or benzene ring .
    • Molecular docking : Predict interactions with biological targets (e.g., enzymes) or materials (e.g., OLED components). Studies on analogs show binding affinities to thiazole-triazole acetamide hybrids, validated by docking scores and RMSD values .

    Q. What strategies mitigate data contradictions in spectroscopic analysis of derivatives?

    Methodological Answer :

    • Controlled experiments : Compare NMR spectra under standardized conditions (e.g., solvent, temperature). For instance, DMSO-d6 may stabilize tautomers differently than CDCl3, affecting peak splitting .
    • Cross-validation : Use complementary techniques (e.g., IR for nitrile stretch ~2220 cm⁻¹, HRMS for exact mass). Discrepancies in melting points (e.g., 196–213°C for similar compounds) may arise from polymorphism, resolved via DSC analysis .

    Q. How can green chemistry principles be applied to synthesize this compound sustainably?

    Methodological Answer :

    • Solvent-free synthesis : Microwave-assisted reactions reduce energy use. For example, analogs of 2-phenyl-1H-benzimidazole are synthesized in 85–90% yields without solvents .
    • Catalytic systems : Use recyclable catalysts (e.g., Fe3O4 nanoparticles) or biocatalysts. CO2-mediated cyclization of o-phenylenediamines is a green route for benzimidazole cores .

    Specialized Applications

    Q. What role does this compound play in materials science, such as OLED development?

    Methodological Answer :

    • OLED emitters : Derivatives with carbazole-phenoxazine units exhibit thermally activated delayed fluorescence (TADF). For example, 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile analogs show high quantum yields (ΦPL > 20%) and tunable emission .
    • Synthetic modification : Introduce electron-donating/withdrawing groups (e.g., methoxy, fluorine) to adjust HOMO-LUMO gaps. Characterization via cyclic voltammetry and UV-vis spectroscopy validates electronic properties .

    Q. How can this compound serve as a precursor for bioactive molecules?

    Methodological Answer :

    • Antimicrobial agents : Couple with thiazole or triazole moieties via click chemistry. Analogs like 9c (IC50 ~2.5 µM against S. aureus) are synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition .
    • Anticancer scaffolds : Functionalize the imidazole ring with aryl groups (e.g., 4-methoxyphenyl) to enhance cytotoxicity. Cell viability assays (e.g., MTT on HUVECs) and apoptosis markers (e.g., caspase-3) validate activity .

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    Reactant of Route 2
    Reactant of Route 2
    2-(2-methyl-1H-imidazol-1-yl)benzonitrile

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